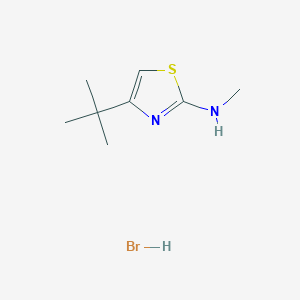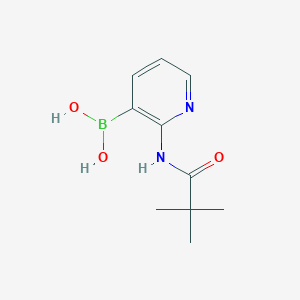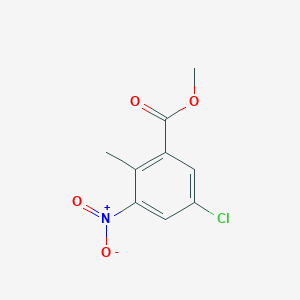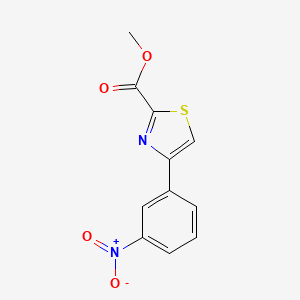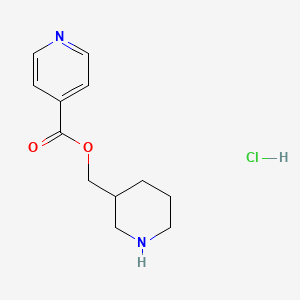
3-Piperidinylmethyl isonicotinate hydrochloride
Vue d'ensemble
Description
3-Piperidinylmethyl isonicotinate hydrochloride, also known as PMI, is a chemical compound with the molecular formula C12H17ClN2O2 . It has gained significant attention in the field of research due to its unique properties and promising potential for various applications.
Molecular Structure Analysis
The molecular structure of 3-Piperidinylmethyl isonicotinate hydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 256.73 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Piperidinylmethyl isonicotinate hydrochloride include a molecular weight of 256.73 g/mol. More specific physical and chemical properties are not detailed in the available sources .Applications De Recherche Scientifique
1. Crystal Structure Analysis
The compound 4-Piperidinecarboxylic acid hydrochloride, closely related to 3-Piperidinylmethyl isonicotinate hydrochloride, has been studied for its crystal and molecular structure. Using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, the research provides insights into its orthorhombic crystal structure, hydrogen bonding, and molecular conformations (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Histamine H2-Receptor Antagonist
N-(3-[3-(1-Piperidinylmethyl)phenoxy]propyl)acetoxyaceta mide hydrochloride and N-(3-[3-(1-piperidinylmethyl)phenoxy]propyl)glycolamine hydrochloride, structurally related to 3-Piperidinylmethyl isonicotinate hydrochloride, are identified as highly specific H2-receptor antagonists, showing effectiveness in inhibiting gastric acid secretion in rats (Bickel, Herling, Rising, & Wirth, 1986).
3. Analytical Characterization of Analogs
A study on 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogs provides extensive analytical characterization, which is crucial for monitoring these substances for harm reduction purposes. These findings are relevant for understanding related compounds, including 3-Piperidinylmethyl isonicotinate hydrochloride (Wallach, De Paoli, Adejare, & Brandt, 2014).
4. Peripheral Opioid Antagonist
Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, similar in structure to 3-Piperidinylmethyl isonicotinate hydrochloride, has led to the discovery of a peripherally selective opioid antagonist. This compound is significant for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
5. Histamine H3 Antagonists and Cognitive Disorders
Compounds like 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, structurally similar to 3-Piperidinylmethyl isonicotinate hydrochloride, have been explored as H3 antagonists for treating cognitive disorders and Alzheimer's disease. They show promise in modulating cognitive processes like attention, memory, and learning (Brioni et al., 2011).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as 3-Piperidinylmethyl isonicotinate hydrochloride, have gained significant attention in the field of research due to their unique properties and promising potential for various applications. They have been found to have anticancer properties and can regulate several crucial signaling pathways essential for the establishment of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
piperidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-3-6-13-7-4-11)16-9-10-2-1-5-14-8-10;/h3-4,6-7,10,14H,1-2,5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGAMYRLJQBSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl isonicotinate hydrochloride | |
CAS RN |
1220037-02-4 | |
| Record name | 4-Pyridinecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)


![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
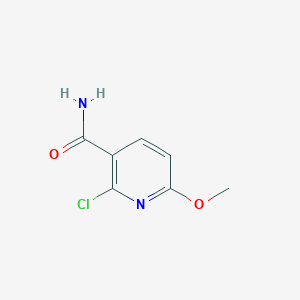
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
